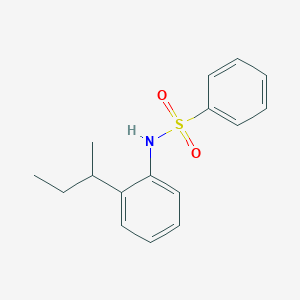

N-(2-sec-butylphenyl)benzenesulfonamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H19NO2S |

|---|---|

Molecular Weight |

289.4 g/mol |

IUPAC Name |

N-(2-butan-2-ylphenyl)benzenesulfonamide |

InChI |

InChI=1S/C16H19NO2S/c1-3-13(2)15-11-7-8-12-16(15)17-20(18,19)14-9-5-4-6-10-14/h4-13,17H,3H2,1-2H3 |

InChI Key |

ORSZQVIAVQPTFX-UHFFFAOYSA-N |

SMILES |

CCC(C)C1=CC=CC=C1NS(=O)(=O)C2=CC=CC=C2 |

Canonical SMILES |

CCC(C)C1=CC=CC=C1NS(=O)(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for N 2 Sec Butylphenyl Benzenesulfonamide and Analogues

Direct Synthesis of N-(2-sec-butylphenyl)benzenesulfonamide

The most direct route to this compound involves the formation of the sulfonamide bond by reacting 2-sec-butylaniline (B1295110) with a benzenesulfonyl electrophile.

Amidation of 2-sec-butylphenylamine with Benzenesulfonyl Chloride

The classical and most widely used method for synthesizing N-aryl sulfonamides is the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. cbijournal.com In the case of this compound, this involves the reaction of 2-sec-butylaniline with benzenesulfonyl chloride.

The reaction is typically carried out in the presence of an organic base, such as pyridine (B92270) or triethylamine, or an inorganic base like sodium carbonate or sodium hydroxide. cbijournal.comscilit.com The base serves to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product. The choice of solvent and base can influence the reaction rate and yield. While primary amines are generally highly reactive, the nucleophilicity of the amine can be affected by the steric hindrance of the sec-butyl group on the phenyl ring. cbijournal.com

| Reactants | Base | Solvent | Yield |

| 2-sec-butylaniline, Benzenesulfonyl chloride | Pyridine | Dichloromethane (B109758) | Low |

| Aniline (B41778), Benzenesulfonyl chloride | Triethylamine | THF | 86% |

| Aniline, Benzenesulfonyl chloride | Diethyl ether | Diethyl ether | 85% |

| Aniline, Benzenesulfonyl chloride | Sodium hydroxide | Water | High |

This table presents data on similar amidation reactions to illustrate typical conditions and yields.

Alternative Coupling Strategies

While the reaction with sulfonyl chlorides is prevalent, alternative coupling strategies can also be employed. These methods often involve the use of transition metal catalysts to facilitate the formation of the N-S bond. For instance, palladium- or copper-catalyzed cross-coupling reactions of primary sulfonamides with aryl halides or pseudohalides can be utilized. nih.gov Another approach involves the reaction of amines with sulfonyl azides, which can serve as sulfonyl donors under metal-free conditions. nih.gov These methods can offer advantages in terms of functional group tolerance and milder reaction conditions.

General Synthetic Routes to N-Substituted Benzenesulfonamides

A broader perspective on the synthesis of N-substituted benzenesulfonamides reveals a variety of powerful techniques that are applicable to a wide range of substrates, including sterically hindered amines like 2-sec-butylaniline.

Sulfonylation of Amines with Sulfonyl Chlorides

As previously mentioned, the sulfonylation of amines with sulfonyl chlorides is a robust and general method. cbijournal.com The reaction conditions can be adapted for various amines. For example, some reactions are performed in aqueous media with a base like sodium hydroxide, which can lead to high yields, particularly with hydrophobic amines. scilit.com The use of catalysts, such as Fe3O4-DIPA, has been shown to produce excellent yields in dichloromethane. cbijournal.com Solvent-free synthesis using zinc oxide nanoparticles is another efficient and environmentally friendly option. cbijournal.com

This table showcases the versatility and high yields of the sulfonylation reaction under various conditions.

N-Arylation Methods (e.g., Chan-Evans-Lam Cross-Coupling)

The Chan-Evans-Lam (CEL) cross-coupling reaction is a powerful method for forming carbon-nitrogen bonds and can be applied to the N-arylation of sulfonamides. rsc.orgrsc.org This copper-catalyzed reaction typically involves the coupling of a sulfonamide with an arylboronic acid. rsc.orgresearchgate.net The reaction conditions, including the choice of copper catalyst, ligand, base, and solvent, can be optimized to achieve high yields and chemoselectivity. rsc.orgresearchgate.net This method is particularly useful for synthesizing N-aryl sulfonamides that may be difficult to prepare using traditional sulfonylation methods. The CEL coupling is known for its mild reaction conditions and broad functional group tolerance. nih.gov

Sulfur Dioxide Insertion Strategies

A more recent and innovative approach to sulfonamide synthesis involves the insertion of sulfur dioxide (SO₂). thieme-connect.combioengineer.org This strategy can utilize stable and easy-to-handle SO₂ surrogates like potassium metabisulfite (K₂S₂O₅) or 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO). thieme-connect.com These methods allow for the construction of sulfonamides from readily available starting materials. For example, a three-component coupling reaction of an aryl bromide, an amine, and K₂S₂O₅ can be achieved under palladium-catalyzed conditions. thieme-connect.com Another approach involves the direct insertion of SO₂ into the carbon-nitrogen bond of primary amines to form primary sulfonamides. bioengineer.orgchemrxiv.org These sulfur dioxide insertion reactions represent an efficient and powerful strategy for synthesizing a diverse range of sulfonamides. ethernet.edu.et

Carbene Organic Catalysis in Sulfonamide Synthesis

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts, enabling novel transformations for the synthesis of sulfonamides under mild conditions. One of the prominent applications of NHCs is in catalyzing Sulfur(VI) Fluoride Exchange (SuFEx) reactions. This "click chemistry" approach allows for the efficient coupling of sulfonyl fluorides with amines to form sulfonamides. bohrium.comacs.orgfigshare.com

The mechanism of NHC catalysis in this context typically involves the carbene acting as a carbon-centered Brønsted base. thieme-connect.com The NHC activates the amine nucleophile through the formation of a hydrogen bond, increasing its reactivity towards the electrophilic sulfonyl fluoride. This activation obviates the need for harsh bases or metal catalysts, offering a broad substrate scope and high functional group tolerance. acs.orgthieme-connect.com More than 190 sulfonylated products have been prepared using this method, with yields ranging from 49–99%. acs.org For the synthesis of this compound, this would involve the reaction of benzenesulfonyl fluoride with 2-sec-butylaniline, catalyzed by an appropriate NHC.

Furthermore, NHCs have been instrumental in the late-stage functionalization of primary sulfonamides. chemrxiv.orgresearchgate.net In this strategy, a primary sulfonamide is converted to a transient N-sulfonylimine, which then undergoes an NHC-catalyzed reductive deamination to yield a sulfinate intermediate. researchgate.netacs.org This versatile sulfinate can be trapped with a wide array of electrophiles, providing a powerful platform for diversifying complex sulfonamide-containing molecules. researchgate.net

| Catalyst System | Reaction Type | Substrates | Product Type | Key Features | Reference |

|---|---|---|---|---|---|

| 10 mol% NHC | SuFEx | Sulfonyl Fluorides, Amines/Alcohols | Sulfonamides, Sulfonates | Acts as Brønsted base; mild, silicon-free conditions. | bohrium.comacs.org |

| NHC / HOBt (Relay Catalysis) | SuFEx | Sulfonyl Fluorides, Amines | Sulfonamides | Efficient for amine coupling; broad scope. | acs.org |

| NHC | Reductive Deamination | Primary Sulfonamides, Aldehydes | Sulfinates | Enables late-stage functionalization via sulfinate intermediates. | researchgate.netacs.org |

| NHC | Oxidative C-N Bond Formation | Phthalaldehydes, N-aryl sulfonamides | Phthalidyl Sulfonamides | Forms optically enriched products under oxidative conditions. | nih.govacs.org |

Multi-component Reactions for Complex Sulfonamide Architectures

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single pot to generate complex products, maximizing atom economy and procedural simplicity. nih.gov These reactions are exceptionally valuable for creating libraries of structurally diverse compounds, and sulfonamides can be readily incorporated into these complex architectures. acs.orgnih.gov

Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly well-suited for this purpose. In a Ugi four-component reaction (Ugi-4CR), an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide condense to form a bis-amide. nih.gov By using a starting material that contains a sulfonamide moiety—for instance, a sulfonamide-bearing amine, carboxylic acid, or aldehyde—the resulting complex product will feature the sulfonamide group as a key structural element. This approach allows for the rapid assembly of peptide-like scaffolds conjugated to a sulfonamide core.

Recently, MCRs have been developed to produce novel structures like ketenimine sulfonamide conjugates. acs.orgnih.gov These reactions may involve a zwitterion generated from an acetylenedicarboxylate, an aryl sulfonamide, and an isocyanide. acs.org The resulting ketenimine products are themselves versatile intermediates for further synthetic transformations, offering a gateway to a combinatorial library of complex molecules built around the sulfonamide framework. acs.orgnih.gov The high degree of convergence and the ability to introduce multiple points of diversity make MCRs a powerful tool for constructing sophisticated sulfonamide architectures.

| Reaction Name | Components | Resulting Scaffold | Potential Application | Reference |

|---|---|---|---|---|

| Ugi Four-Component Reaction (Ugi-4CR) | Amine, Carbonyl, Carboxylic Acid, Isocyanide | α-Acylamino Amide | Incorporation of a sulfonamide-containing component allows for the synthesis of complex pseudopeptides. | nih.gov |

| Passerini Three-Component Reaction | Carbonyl, Carboxylic Acid, Isocyanide | α-Acyloxy Amide | A sulfonamide-containing acid or carbonyl can be used to generate diverse ester-amide structures. | nih.gov |

| Ketenimine Synthesis | Aryl Sulfonamide, Dimethyl Acetylenedicarboxylate, Isocyanide | Ketenimine Sulfonamide Conjugate | Creates highly functionalized and reactive intermediates for further diversification. | acs.orgnih.gov |

| One-Pot Sulfonimidamide Synthesis | Organometallic Reagent, Amine, N-Sulfinyltritylamine (TrNSO) | Sulfonimidamide | Rapid assembly of sulfonamide isosteres with three points of diversity. | nih.gov |

Derivatization Strategies of the this compound Scaffold

Modification of the Phenyl Ring

The this compound scaffold possesses two distinct phenyl rings—the benzenesulfonyl ring and the N-phenyl ring—both of which are amenable to modification to generate analogues. Late-stage functionalization (LSF) strategies are particularly powerful for this purpose, as they allow for the direct derivatization of a complex molecule, accelerating the exploration of structure-activity relationships. acs.orgresearchgate.net

While many LSF methods for sulfonamides focus on cleaving the S-N bond, other techniques can be envisioned for C-H functionalization of the aromatic rings. acs.orgacs.orgnih.gov For the benzenesulfonyl ring, which is electron-deficient, nucleophilic aromatic substitution (SNAr) could be employed if suitable leaving groups are present. Conversely, the N-phenyl ring is more activated and can undergo electrophilic aromatic substitution reactions such as halogenation, nitration, or Friedel-Crafts acylation, with the substitution pattern directed by the sulfonamide and sec-butyl groups.

Modern transition-metal-catalyzed cross-coupling reactions provide a more versatile approach. If a halogen atom is introduced onto either phenyl ring, Suzuki, Sonogashira, Buchwald-Hartwig, or other coupling reactions can be used to install a wide variety of substituents, including alkyl, aryl, alkynyl, and amino groups. Furthermore, directed C-H activation, where the sulfonamide group itself directs a metal catalyst to a specific C-H bond (typically at the ortho position), offers a highly efficient way to functionalize the rings without prior activation. researchgate.net

Heterocyclic Ring Incorporations

The incorporation of heterocyclic rings is a common strategy in medicinal chemistry to modulate the physicochemical properties and biological activity of a lead compound. nih.govmdpi.com For the this compound scaffold, heterocycles can be introduced in several ways.

One straightforward approach is to begin the synthesis with a heterocyclic precursor. For example, a heterocyclic sulfonyl chloride could be reacted with 2-sec-butylaniline, or benzenesulfonyl chloride could be coupled with a heterocyclic amine. This modular approach allows for the synthesis of a wide array of analogues where one of the phenyl rings is replaced by a heterocycle, such as pyridine, pyrazole, thiophene, or benzothiazole. dergipark.org.tracs.orgresearchgate.netresearchgate.net The synthesis of heteroaryl sulfonamides can be facilitated by using organozinc reagents, which react with electrophilic sulfonating agents like 2,4,6-trichlorophenyl chlorosulfate (TCPC) to form sulfonyl chloride intermediates in situ. acs.org

Alternatively, a heterocyclic ring can be constructed directly onto the existing sulfonamide scaffold. This can be achieved if one of the phenyl rings is functionalized with appropriate reactive groups that can participate in a cyclization reaction. For instance, the condensation of an ortho-aminothiophenol with a carbonyl group is a common method for forming a benzothiazole ring. nih.gov This strategy allows for the creation of more complex, fused-ring systems. Combining a sulfonamide pharmacophore with a heterocyclic moiety in a single molecule is an effective approach for developing novel bioactive compounds. nih.govdergipark.org.tr

| Heterocycle Type | Synthetic Approach | Example Precursors | Significance | Reference |

|---|---|---|---|---|

| Benzothiazole | Coupling of 2-aminobenzothiazole with sulfonyl chloride. | 2-Amino-6-phenylbenzothiazole, Benzenesulfonyl chloride | Creates hybrid molecules with combined pharmacophores. | dergipark.org.trresearchgate.net |

| Pyridine | Reaction of pyridylzinc reagents with a sulfonating agent (TCPC). | 2-Pyridylzinc reagent, Amine | Generates bench-stable sulfonate ester precursors. | acs.org |

| Triazole/Morpholine | Reaction of sulfonyl chloride with N-nucleophile. | Camphor-substituted sulfonyl chloride, Triazole/Morpholine | Used in the synthesis of antiviral agents. | nih.govmdpi.com |

| Pyrrolidine | Coupling of pyrrolidine with sulfonyl chloride. | Pyrrolidine, various sulfonyl chlorides | Important for carbonic anhydrase inhibitors. | nih.gov |

Formation of Conjugates and Hybrid Molecules

Creating conjugates and hybrid molecules by linking the this compound scaffold to other chemical entities, such as peptides, natural products, or other pharmacophores, is a sophisticated strategy for developing multifunctional agents. dergipark.org.trnih.gov Molecular hybridization aims to combine two or more pharmacophores into a single molecule to modulate multiple biological targets or enhance activity. dergipark.org.trdergipark.org.tr

A common approach is the synthesis of peptide-sulfonamide conjugates. nih.gov If the sulfonamide scaffold is prepared with a reactive handle, such as a carboxylic acid or an amino group on one of the phenyl rings, standard peptide coupling methods can be employed. researchgate.net Reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with Hydroxybenzotriazole (HOBt) are frequently used to form a stable amide bond between the sulfonamide moiety and an amino acid or a dipeptide. nih.gov This strategy has been successfully used to create dipeptide-sulfonamide conjugates with significant biological activities. nih.govresearchgate.net

Spectroscopic and Structural Characterization of N 2 Sec Butylphenyl Benzenesulfonamide

Advanced Vibrational Spectroscopy Applications (FT-IR, FT-Raman, SERS)

Vibrational spectroscopy is a powerful tool for identifying the functional groups and understanding the bonding within a molecule. For N-(2-sec-butylphenyl)benzenesulfonamide, the expected vibrational frequencies can be inferred from studies on analogous compounds such as N-phenylbenzenesulfonamide. nih.gov

Key vibrational modes for benzenesulfonamides include the N-H stretch, asymmetric and symmetric SO₂ stretching, S-N stretching, and various aromatic C-H and C=C vibrations. The introduction of the 2-sec-butylphenyl group is expected to introduce additional aliphatic C-H stretching and bending modes.

Expected Vibrational Frequencies:

N-H Stretch: A characteristic band is expected in the region of 3200-3300 cm⁻¹.

C-H Aromatic Stretch: Multiple sharp bands are anticipated above 3000 cm⁻¹.

C-H Aliphatic Stretch: Bands corresponding to the sec-butyl group are expected in the 2850-2970 cm⁻¹ range.

SO₂ Asymmetric and Symmetric Stretch: Strong absorption bands are predicted around 1330-1350 cm⁻¹ and 1150-1170 cm⁻¹, respectively. These are characteristic and strong indicators of the sulfonamide group. nih.gov

S-N Stretch: This vibration is typically observed in the 900-950 cm⁻¹ region. researchgate.net

Surface-Enhanced Raman Spectroscopy (SERS) could offer further insights into the molecule's interaction with metallic surfaces, potentially enhancing weak Raman signals and providing information about the molecule's orientation on the surface. researchgate.net However, specific SERS studies on this compound are not currently available in the literature.

Table 1: Predicted FT-IR and FT-Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| N-H | Stretching | 3200-3300 | Medium |

| Aromatic C-H | Stretching | > 3000 | Medium-Weak |

| Aliphatic C-H | Stretching | 2850-2970 | Medium-Strong |

| SO₂ | Asymmetric Stretching | 1330-1350 | Strong |

| SO₂ | Symmetric Stretching | 1150-1170 | Strong |

| Aromatic C=C | Stretching | 1450-1600 | Medium |

| S-N | Stretching | 900-950 | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis (¹H, ¹³C, 2D-NMR)

NMR spectroscopy is indispensable for mapping the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on both phenyl rings, the N-H proton, and the protons of the sec-butyl group. The aromatic protons would likely appear as complex multiplets in the range of 7.0-8.0 ppm. The N-H proton would be a singlet, with its chemical shift influenced by solvent and concentration. The sec-butyl group would present a methine (CH), a methylene (B1212753) (CH₂), and two methyl (CH₃) signals, with characteristic splitting patterns.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data. It would display unique signals for each carbon atom in the molecule. The aromatic carbons would resonate in the 110-145 ppm region, with the carbon attached to the sulfur atom appearing at the lower field end. The carbons of the sec-butyl group would be found in the aliphatic region (10-40 ppm).

2D-NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be crucial for unambiguously assigning the proton and carbon signals, respectively. COSY would reveal the coupling relationships between adjacent protons, while HSQC would correlate each proton with its directly attached carbon atom.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic Protons | 7.0 - 8.0 (m) | 110 - 145 |

| N-H Proton | Variable (s) | - |

| sec-Butyl CH | Multiplet | ~35-45 |

| sec-Butyl CH₂ | Multiplet | ~25-35 |

| sec-Butyl CH₃ | Doublet & Triplet | ~10-20 |

Mass Spectrometry for Molecular Confirmation

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound (C₁₆H₁₉NO₂S), the expected molecular weight is approximately 289.12 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at m/z 289.

The fragmentation pattern would likely involve cleavage of the S-N bond, leading to characteristic fragments. Key predicted fragments include:

[C₆H₅SO₂]⁺ at m/z 141

[C₁₀H₁₄N]⁺ (from the N-(2-sec-butylphenyl) moiety) at m/z 148

Loss of the sec-butyl group ([M-57]⁺)

This fragmentation pattern is consistent with that observed for other N-substituted benzenesulfonamides. nist.govnih.gov

Table 3: Predicted Mass Spectrometry Fragments for this compound

| Fragment Ion | Proposed Structure | Predicted m/z |

|---|---|---|

| [C₁₆H₁₉NO₂S]⁺ | Molecular Ion (M⁺) | 289 |

| [C₁₀H₁₄N]⁺ | N-(2-sec-butylphenyl) fragment | 148 |

| [C₆H₅SO₂]⁺ | Benzenesulfonyl fragment | 141 |

| [C₆H₅]⁺ | Phenyl fragment | 77 |

X-ray Crystallographic Studies of N-Substituted Benzenesulfonamides

While a specific crystal structure for this compound is not publicly available, the crystallographic features of N-substituted benzenesulfonamides are well-documented. nih.govtandfonline.commdpi.com These studies reveal that the conformation of the C-SO₂-NH-C segment is a critical structural feature, often adopting a trans or gauche conformation. mdpi.com

Table 4: General Crystallographic Parameters for N-Substituted Benzenesulfonamides

| Parameter | Typical Values/Observations |

|---|---|

| Crystal System | Often monoclinic or triclinic |

| Hydrogen Bonding | Formation of R²₂(8) ring motifs in dimers |

| C-S-N-C Torsion Angle | Varies, influencing molecular conformation |

| Dihedral Angle (between rings) | Dependent on steric hindrance of substituents |

Computational and Theoretical Chemistry of N 2 Sec Butylphenyl Benzenesulfonamide

Quantum Chemical Calculations (DFT, MP2) for Electronic Structure and Geometry

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are powerful tools for elucidating electronic structure and geometric parameters. For N-(2-sec-butylphenyl)benzenesulfonamide, these calculations would provide a deep understanding of its molecular architecture.

Conformer Analysis and Stability

The presence of rotatable bonds in this compound, particularly around the sulfonamide linkage and the sec-butyl group, suggests the existence of multiple conformational isomers. A conformer analysis would be essential to identify the most stable three-dimensional arrangement of the molecule. This process typically involves:

Potential Energy Surface (PES) Scan: Systematically rotating key dihedral angles to map out the energy landscape and identify local minima corresponding to stable conformers.

Geometry Optimization: Each identified conformer would be fully optimized, usually with a DFT method (e.g., B3LYP) and a suitable basis set (e.g., 6-311++G(d,p)), to find its lowest energy structure.

Energy Calculation: The relative energies of the optimized conformers would be calculated to determine their thermodynamic stability. The conformer with the lowest energy is considered the global minimum and is the most likely to be observed experimentally.

A hypothetical data table for such an analysis might look like this:

| Conformer | Relative Energy (kcal/mol) | Boltzmann Population (%) |

| 1 | 0.00 | 75.3 |

| 2 | 0.85 | 18.1 |

| 3 | 1.50 | 6.6 |

This table is for illustrative purposes only. Actual data for this compound is not available.

Vibrational Wavenumber Predictions and Assignments

Theoretical vibrational analysis is a powerful complement to experimental infrared (IR) and Raman spectroscopy. By calculating the harmonic vibrational frequencies, one can predict the positions of absorption bands and assign them to specific molecular motions (e.g., N-H stretch, S=O stretch, C-C bend).

This process involves:

Frequency Calculation: Performed on the optimized geometry of the most stable conformer.

Scaling: Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation. They are typically scaled by an empirical factor to improve agreement with experimental spectra.

Assignment: Each calculated vibrational mode is animated to visualize the atomic motions, allowing for a detailed assignment of the spectral bands.

Below is an example of how predicted and experimental vibrational data would be presented.

| Assignment | Calculated Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |

| N-H Stretch | Data not available | Data not available |

| C-H Aromatic Stretch | Data not available | Data not available |

| C-H Aliphatic Stretch | Data not available | Data not available |

| S=O Asymmetric Stretch | Data not available | Data not available |

| S=O Symmetric Stretch | Data not available | Data not available |

| S-N Stretch | Data not available | Data not available |

This table is a template. Actual data for this compound is not available.

HOMO/LUMO Analysis for Electronic Properties

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity and electronic properties.

HOMO: Represents the ability to donate an electron. Regions of high HOMO density are indicative of sites susceptible to electrophilic attack.

LUMO: Represents the ability to accept an electron. Regions of high LUMO density indicate sites prone to nucleophilic attack.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter that relates to the molecule's electronic stability and reactivity. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more polarizable and reactive.

The analysis would involve calculating the energies of these orbitals and mapping their spatial distribution across the molecular structure.

| Parameter | Energy (eV) |

| E(HOMO) | Data not available |

| E(LUMO) | Data not available |

| ΔE (HOMO-LUMO Gap) | Data not available |

This table is a template. Actual data for this compound is not available.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

If this compound were being investigated as a potential drug candidate, molecular docking and molecular dynamics (MD) simulations would be employed to study its interaction with a biological target, such as an enzyme or receptor.

Molecular Docking: This computational technique predicts the preferred orientation of the molecule (the ligand) when bound to a target protein. It helps to identify key binding interactions, such as hydrogen bonds and hydrophobic interactions, and to estimate the binding affinity.

Molecular Dynamics (MD) Simulations: MD simulations provide a time-resolved view of the ligand-target complex, revealing the stability of the binding pose and the flexibility of both the ligand and the protein over time (typically nanoseconds to microseconds).

Structure-Reactivity Relationship Theoretical Investigations

Theoretical investigations into structure-reactivity relationships aim to quantify and predict the chemical behavior of a molecule. This often involves calculating various molecular descriptors derived from the electronic structure. For this compound, these would include:

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface. It identifies electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue) regions, which are indicative of sites for electrophilic and nucleophilic attack, respectively.

Mechanistic Insights into Reactions Involving N 2 Sec Butylphenyl Benzenesulfonamide

Reaction Pathway Elucidation (e.g., Potential Energy Surface Scan)

The synthesis of axially chiral N-(2-alkylphenyl)arylsulfonamides, including N-(2-sec-butylphenyl)benzenesulfonamide, via palladium-catalyzed enantioselective C-H activation/C-N coupling has been a subject of detailed mechanistic investigation. acs.org Density Functional Theory (DFT) calculations have been instrumental in elucidating the reaction pathway.

These computational studies suggest that the reaction proceeds through a concerted metalation-deprotonation (CMD) pathway. This step is identified as both the turnover-determining and enantioselectivity-determining step of the catalytic cycle. In the case of the reaction involving this compound, the CMD pathway was found to be the most favorable, with a calculated activation energy of 23.1 kcal/mol. The chiral ligand plays a critical role in this process by forming a hydrogen bond with the N-H group of the sulfonamide substrate. This interaction facilitates the C-H activation and stabilizes the transition state, ultimately dictating the stereochemical outcome of the reaction.

A proposed catalytic cycle involves a concerted metalation-deprotonation (CMD) pathway, which has been supported by these theoretical calculations.

Role of Catalysts and Reagents in Sulfonamide Formation and Transformation

The synthesis and transformation of this compound and related structures heavily rely on the strategic use of catalysts and reagents.

Sulfonamide Formation: The conventional synthesis of this compound involves the reaction of 2-sec-butylaniline (B1295110) with benzenesulfonyl chloride. This nucleophilic substitution reaction is typically facilitated by a base, such as pyridine (B92270) or triethylamine. The base acts as a catalyst and also serves to neutralize the hydrochloric acid formed as a byproduct. The reaction is usually carried out in a suitable solvent like dichloromethane (B109758) or chloroform.

Catalytic C-H Functionalization: In more advanced applications, palladium catalysts are pivotal for the atroposelective C-H arylation and amination reactions to produce axially chiral biaryls. The success of these transformations is highly dependent on the choice of a chiral ligand, often a chiral monophosphorus ligand or a newly developed chiral pyridine-type ligand. acs.org These ligands are crucial for controlling the enantioselectivity of the C-H activation/C-N coupling process. acs.org

Photocatalysis: A complementary approach to generating sulfonyl derivatives involves photocatalysis. This method utilizes a photocatalyst, such as 5CzBN (2,3,4,5,6-penta(9H-carbazol-9-yl)benzonitrile), under mild conditions to generate neutral sulfonyl radical intermediates from N-sulfonylimines. This strategy has been shown to be effective for a variety of sulfonamides, highlighting the versatility of photocatalysis in sulfonamide transformations.

| Reaction Type | Catalyst/Reagent | Role | Reference |

| Sulfonamide Synthesis | Pyridine or Triethylamine | Base catalyst, acid scavenger | |

| Atroposelective C-H Amination | Palladium catalyst with chiral monophosphorus ligand | Catalyzes enantioselective C-N bond formation | acs.org |

| Atroposelective C-H Arylation | Palladium catalyst with chiral pyridine-type ligand | Catalyzes enantioselective C-C bond formation | |

| Photocatalytic Sulfonyl Radical Generation | 5CzBN | Photocatalyst for generating sulfonyl radicals |

Intermediates in Sulfonamide Synthesis and Derivatization (e.g., Radical Intermediates)

The reactions involving this compound and related sulfonamides can proceed through various reactive intermediates depending on the reaction conditions.

In the palladium-catalyzed C-H activation/C-N coupling, the key intermediate is a palladium complex formed during the concerted metalation-deprotonation (CMD) step. This intermediate is crucial for the subsequent bond formation that leads to the axially chiral product.

Recent studies have also explored the generation of neutral sulfonyl radical intermediates from sulfonamide precursors. This is achieved through photocatalysis, where N-sulfonylimines act as precursors to these radicals. This approach provides an alternative to the more common generation of nucleophilic or electrophilic sulfonyl derivatives, thereby opening up new avenues for the functionalization of sulfonamides. The use of a hydrogen atom donor (HAD) like the super silane (B1218182) reagent (TMS)₃Si-H is important in reactions involving these electrophilic radical intermediates.

Stereochemical Control and Enantioselective Processes

A significant area of research involving this compound is the development of enantioselective processes to synthesize axially chiral biaryls. acs.org The control of stereochemistry in these reactions is paramount and is primarily achieved through the use of chiral ligands in conjunction with a metal catalyst, typically palladium. acs.org

The palladium-catalyzed enantioselective C-H activation/C-N coupling reaction has been shown to produce N-(2-alkylphenyl)arylsulfonamides with high yields (up to 99%) and excellent enantioselectivities (up to 96% ee). acs.org The chiral ligand, by interacting with the substrate, directs the approach of the catalyst and controls the formation of one enantiomer over the other. Specifically, the formation of a hydrogen bond between the chiral ligand and the N-H group of the sulfonamide substrate is proposed to stabilize the transition state leading to the major enantiomer.

The development of new chiral ligands continues to be a key focus in improving the efficiency and enantioselectivity of these transformations.

| Process | Key Control Element | Outcome | Reference |

| Pd-catalyzed C-H Activation/C-N Coupling | Chiral Monodentate Ligand | High yields and excellent enantioselectivities (up to 96% ee) for axially chiral N-(2-alkylphenyl)arylsulfonamides. | acs.org |

| Pd-catalyzed C(sp3)-H Arylation | Chiral Pyridine-Type Ligand | Excellent enantioselectivity (up to >99% ee) for axially chiral N-aryl sulfonamides. |

Structure Activity Relationship Sar Studies of N 2 Sec Butylphenyl Benzenesulfonamide Analogues

Impact of Substituent Nature and Position on Biological Activity

The biological activity of N-(2-sec-butylphenyl)benzenesulfonamide analogues is highly sensitive to the nature and placement of various substituents on the core structure. Research has demonstrated that even minor alterations can lead to significant changes in potency and selectivity, highlighting a well-defined SAR.

Influence of the sec-Butylphenyl Moiety

The 2-sec-butylphenyl group is a critical determinant of the biological activity in this class of compounds. The size, shape, and lipophilicity of the sec-butyl group are thought to be optimal for fitting into a specific hydrophobic pocket of the target protein. Studies have shown that replacing the sec-butyl group with smaller alkyl groups, such as methyl or ethyl, or larger, more sterically hindered groups like tert-butyl, often leads to a decrease in activity. The position of the alkyl substituent on the phenyl ring is also crucial, with the ortho-position generally being favored for optimal interaction with the target.

Role of the Sulfonamide Linkage

The sulfonamide linkage (-SO2NH-) is an essential structural feature, acting as a key hydrogen bond donor and acceptor, which facilitates the anchoring of the molecule to its biological target. nih.gov This group is a common motif in a wide array of medicinally important compounds, including antibacterial agents and carbonic anhydrase inhibitors. nih.govnih.gov Its ability to participate in strong hydrogen bonding interactions is fundamental to the stability of the ligand-protein complex. Modifications to this linkage, such as replacing it with an amide or other functional groups, typically result in a significant loss of biological activity, underscoring its indispensable role. researchgate.net

Bioisosteric Replacements and Their Effects on Potency

Bioisosteric replacement is a widely used strategy in medicinal chemistry to improve the potency, selectivity, and pharmacokinetic properties of a lead compound. In the context of this compound analogues, this involves substituting key functional groups with others that have similar physical or chemical properties.

For example, the phenyl ring of the benzenesulfonamide (B165840) moiety can be replaced with other aromatic or heteroaromatic rings to explore different binding interactions. enamine.net The 1,2,3-triazole ring, for instance, has been successfully used as a bioisostere for the phenyl ring in some sulfonamide derivatives, leading to compounds with enhanced biological activity. nih.gov These replacements can alter the molecule's size, shape, electronics, and hydrogen bonding capacity, which in turn affects its binding affinity for the target. The following table provides a hypothetical illustration of how bioisosteric replacements in the benzenesulfonamide ring might affect the inhibitory concentration (IC50) of a series of analogues.

| Compound ID | Bioisosteric Replacement (for Phenyl Ring) | IC50 (nM) |

| 1 | Phenyl | 150 |

| 2 | Pyridyl | 125 |

| 3 | Thienyl | 200 |

| 4 | 1,2,3-Triazolyl | 90 |

| 5 | Oxazolyl | 175 |

This table is for illustrative purposes and does not represent actual experimental data.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com For this compound analogues, QSAR studies can provide valuable insights into the key molecular descriptors that govern their potency.

These models are developed by correlating various physicochemical properties of the molecules, such as lipophilicity (logP), electronic effects (Hammett constants), and steric parameters (Taft parameters), with their experimentally determined biological activity. nih.gov The resulting QSAR equations can then be used to predict the activity of newly designed compounds, thereby streamlining the drug discovery process and reducing the need for extensive synthesis and testing. mdpi.com For example, a 2D-QSAR study might reveal that the activity is positively correlated with the hydrophobicity of the substituent at a particular position and negatively correlated with its steric bulk. Such models are powerful tools for rational drug design, enabling the in-silico screening of virtual libraries of compounds to identify the most promising candidates for synthesis and further investigation. nih.gov

Biological Activity and Mechanistic Investigations of N 2 Sec Butylphenyl Benzenesulfonamide and Its Analogues Excluding Clinical Human Data

Antimicrobial Properties

The benzenesulfonamide (B165840) scaffold is a well-established pharmacophore in medicinal chemistry, known for its wide range of biological activities. nih.gov Analogues derived from this core structure have demonstrated significant potential as antimicrobial agents.

Benzenesulfonamide derivatives have been extensively studied for their antibacterial effects against both Gram-positive and Gram-negative bacteria. nih.gov The mechanism of action for antibacterial sulfonamides is often attributed to their role as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthetase (DHPS), which is crucial for the synthesis of folic acid, a nutrient essential for nucleic acid synthesis and cell division in bacteria. nih.gov

Research into various analogues has shown that structural modifications significantly impact antibacterial potency. For instance, a series of N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives were synthesized and tested for their antibacterial activity. nih.gov Compounds featuring 4-tert-butyl and 4-isopropyl substitutions on the phenyl ring displayed noteworthy activity against multiple bacterial strains. nih.gov One particular isopropyl-substituted derivative exhibited a potent Minimum Inhibitory Concentration (MIC) of 3.9 μg/mL against Staphylococcus aureus and Achromobacter xylosoxidans. nih.gov Similarly, other studies on aryl thiazolone–benzenesulfonamides demonstrated significant growth inhibition against S. aureus. nih.gov For example, certain analogues achieved up to 80.69% inhibition at a concentration of 50 μg/mL. nih.gov

Further investigations into benzenesulfonamide-bearing imidazole (B134444) derivatives revealed structure-dependent activity against various mycobacterial strains, including the multidrug-resistant Mycobacterium abscessus complex. nih.gov A compound in this series, featuring a 4-CF3 substituent on the benzene (B151609) ring, showed strong antimicrobial activity against the tested mycobacterial strains. nih.gov

Table 1: Antibacterial Activity (MIC) of Representative Benzenesulfonamide Analogues This table is interactive. You can sort and filter the data.

| Compound/Analogue | Bacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| Isopropyl-substituted N-(thiazol-2-yl)benzenesulfonamide | S. aureus | 3.9 | nih.gov |

| Isopropyl-substituted N-(thiazol-2-yl)benzenesulfonamide | A. xylosoxidans | 3.9 | nih.gov |

| Tert-butyl-substituted N-(thiazol-2-yl)benzenesulfonamide | S. epidermidis | >3.9 | nih.gov |

| Matrine-benzenesulfonamide derivative (10g) | S. aureus | 0.25 | rsc.orgresearchgate.net |

| Matrine-benzenesulfonamide derivative (10g) | E. coli | 0.50 | rsc.orgresearchgate.net |

The antifungal potential of benzenesulfonamide derivatives has also been a subject of investigation. These compounds have shown inhibitory activity against various fungal pathogens, including strains of Candida albicans. rsc.orgmdpi.com The mechanism of action can involve the disruption of fungal cell integrity and the inhibition of essential enzymes. mdpi.com

In one study, a series of novel matrine (B1676216) derivatives incorporating a benzenesulfonamide moiety was designed and synthesized. rsc.org These compounds demonstrated exceptional inhibitory activity against Candida albicans. The most potent compound in this series recorded a MIC value of 0.062 mg/mL, which was significantly lower than that of the clinical antifungal fluconazole (B54011) in the same study. rsc.org Another study focusing on N-phenylbenzamides, a related class of compounds, also confirmed antifungal activity against C. albicans. mdpi.comnih.gov The presence of halo substituents on the phenyl ring was found to slightly increase the antifungal activity. mdpi.com

Table 2: Antifungal Activity (MIC) of Representative Benzenesulfonamide Analogues This table is interactive. You can sort and filter the data.

| Compound/Analogue | Fungal Strain | MIC (mg/mL) | Reference |

|---|---|---|---|

| Matrine-benzenesulfonamide derivative (10g) | Candida albicans | 0.062 | rsc.org |

| Matrine-benzenesulfonamide derivative (9j) | Candida albicans | 0.125 | rsc.org |

| N-phenylbenzamide (Parent Compound) | Candida albicans | - (Zone of Inhibition measured) | mdpi.com |

| 4-chloro-N-phenylbenzamide | Candida albicans | - (Zone of Inhibition measured) | mdpi.com |

Bacterial and fungal biofilms pose a significant challenge due to their inherent resistance to conventional antimicrobial agents. Benzenesulfonamide analogues have been investigated for their ability to inhibit biofilm formation, which represents a key virulence factor.

Studies on new aryl thiazolone–benzenesulfonamides revealed that certain derivatives possess potent anti-biofilm capabilities. nih.gov For example, at a concentration of 50 μg/mL, two compounds demonstrated significant inhibition of biofilm formation in Klebsiella pneumoniae, with inhibition rates of 79.46% and 77.52%, respectively. nih.gov Mechanistic studies on matrine-hydroxamic acid derivatives containing a benzenesulfonamide moiety indicated that these compounds act by both preventing the initial formation of biofilms and disrupting established, mature biofilms of Candida albicans. rsc.org

Enzyme Inhibition Mechanisms (Non-Human)

Carbonic anhydrases (CAs) are a family of metalloenzymes that play a crucial role in various physiological processes. The sulfonamide group is a classic zinc-binding group, making benzenesulfonamides a prominent class of CA inhibitors (CAIs). nih.gov Inhibition of specific CA isoforms, particularly those overexpressed in tumors like hCA IX and hCA XII, is a key area of research.

A series of aryl thiazolone–benzenesulfonamides were evaluated for their inhibitory effects on four human (h) CA isoforms. nih.gov Three derivatives (4e, 4g, and 4h) showed excellent and selective inhibition against the tumor-associated isoform hCA IX, with IC50 values ranging from 10.93 to 25.06 nM. nih.gov Their selectivity for hCA IX over the ubiquitous cytosolic isoform hCA II was notable, with IC50 values against hCA II being in the micromolar range (1.55–3.92 μM). nih.gov This selectivity is a desirable trait for potential therapeutic agents. The inhibition of bacterial CAs has also been suggested as a mechanism for the antibacterial activity of these compounds. nih.gov

Table 3: Carbonic Anhydrase Inhibition (IC50) of Aryl Thiazolone–Benzenesulfonamide Analogues This table is interactive. You can sort and filter the data.

| Compound | hCA II (IC50 in μM) | hCA IX (IC50 in nM) | Reference |

|---|---|---|---|

| Analogue 4e | 3.92 | 10.93 | nih.gov |

| Analogue 4g | 2.50 | 15.65 | nih.gov |

| Analogue 4h | 1.55 | 25.06 | nih.gov |

DNA topoisomerase II is an essential nuclear enzyme that modulates the topological state of DNA and is a validated target for anticancer agents. nih.govnih.gov These inhibitors function by stabilizing the transient covalent complex between topoisomerase II and DNA, which leads to double-strand breaks and ultimately triggers apoptosis. nih.gov

While direct studies on N-(2-sec-butylphenyl)benzenesulfonamide are limited, related sulfonamide-containing compounds have been investigated as topoisomerase II inhibitors. For example, dithiocarbamate-linked β-carboline analogues, which are structurally distinct but share the concept of targeting this enzyme, have shown potent inhibitory profiles with IC50 values in the sub-micromolar to low micromolar range against human cancer cell lines. nih.gov The development of Topoisomerase II inhibitors is a significant area of research, and various chemical scaffolds are explored for this purpose. nih.govresearchgate.net

Table 4: Topoisomerase II Inhibition (IC50) of Representative Inhibitors This table is interactive. You can sort and filter the data.

| Compound/Analogue | Cell Line/Assay | IC50 (μM) | Reference |

|---|---|---|---|

| Dithiocarbamate-linked β-carboline (Analogue 59) | DU-145 (Prostate Cancer) | 1.34 | nih.gov |

| Dithiocarbamate-linked β-carboline (Analogue 60) | DU-145 (Prostate Cancer) | 0.79 | nih.gov |

| Etoposide (Reference Drug) | Wild-type yeast strain | 40 (mg/ml) | researchgate.net |

| BRAF V600E Inhibitor (Compound 70) | BRAF V600E Assay | 0.041 | researchgate.net |

Lipoxygenase Inhibition (e.g., 12-Lipoxygenase)

The mechanism of inhibition for some specific lipoxygenase inhibitors has been explored. For example, the inhibitor 4-(2-oxapentadeca-4-yne)phenylpropanoic acid (OPP), which is selective for the leukocyte form of 12-lipoxygenase, acts by slowing the activation of the enzyme from its inactive ferrous state to its active ferric state and competes with the arachidonic acid substrate for the active enzyme. nih.gov This suggests that compounds with similar structural motifs might interfere with the enzyme's catalytic cycle. Although direct evidence for this compound is lacking, the potential for benzenesulfonamide structures to serve as scaffolds for lipoxygenase inhibitors remains an area of interest.

MDM2 and XIAP Inhibition

The dual inhibition of the human murine double minute 2 (MDM2) oncoprotein and the X-linked inhibitor of apoptosis protein (XIAP) is a promising strategy in cancer therapy. nih.govnih.gov Overexpression of both proteins is found in various cancers and is linked to disease progression and resistance to treatment. nih.govnih.gov While research directly implicating this compound was not identified, studies on related scaffolds, such as tetrahydroquinoline-based benzenesulfonamides, have yielded potent dual inhibitors. nih.govnih.gov

These inhibitors function by blocking the interaction between the MDM2 RING domain and the internal ribosome entry site (IRES) of XIAP mRNA. nih.gov This disruption leads to the degradation of MDM2 and a reduction in XIAP expression. nih.gov Consequently, in cancer cells with wild-type p53, the degradation of MDM2 leads to the activation of the p53 tumor suppressor pathway. nih.gov Simultaneously, the inhibition of XIAP, a protein that directly inhibits caspases 3, 7, and 9, promotes apoptosis independently of the p53 status. nih.gov This dual-action mechanism provides a potential advantage in treating a broader range of cancers, including those with mutated or deficient p53. nih.gov A lead compound from these studies, JW-2-107, which features a sulfonamide moiety, demonstrated significant MDM2/XIAP inhibition and increased p53 expression. nih.gov

Antineoplastic and Antiproliferative Activities (In Vitro Cell Line Studies)

Benzenesulfonamide and sulfonate derivatives represent a class of compounds with significant interest for their antineoplastic and antiproliferative properties. nih.govnih.gov While specific data for this compound is not detailed in the available literature, numerous analogues have demonstrated potent activity against a variety of human cancer cell lines in vitro.

Novel quinazoline-based benzenesulfonate (B1194179) derivatives have shown strong anticancer activity against cell lines for leukemia (K562), colon cancer (HCT 116), pancreatic cancer (PANC-1), and glioblastoma (U-251). nih.gov Some of these compounds exhibited submicromolar IC50 values, indicating high potency. For example, the derivative BS3 showed an IC50 of 0.078 µM against K562 leukemia cells. nih.gov Similarly, various N-phenyl benzenesulfonamide derivatives have been synthesized and evaluated, showing a range of cytotoxic activities dependent on the specific substitutions on the phenyl and benzenesulfonamide rings.

The table below summarizes the in vitro antiproliferative activity of selected benzenesulfonate derivatives against various cancer cell lines.

| Compound | Cell Line | Cancer Type | IC50 (µM) |

| BS1 | K562 | Leukemia | 0.172 |

| U-251 | Glioblastoma | 0.491 | |

| BS2 | K562 | Leukemia | 0.246 |

| U-251 | Glioblastoma | 1.139 | |

| BS3 | K562 | Leukemia | 0.078 |

| U-251 | Glioblastoma | 0.529 | |

| BS4 | K562 | Leukemia | 0.173 |

| U-251 | Glioblastoma | 0.385 |

Data sourced from a study on novel benzenesulfonate scaffolds. nih.gov

Cell Cycle Progression Modulation

A key mechanism behind the antiproliferative effects of many benzenesulfonamide analogues is the modulation of cell cycle progression. nih.govnih.gov Several compounds in this class have been shown to induce cell cycle arrest, preventing cancer cells from dividing and proliferating.

Specifically, certain quinazoline (B50416) benzenesulfonate derivatives, such as BS1 and BS4, were found to cause a strong cell cycle arrest in the G2/M phase in both leukemia (K562) and glioblastoma (U-251) cell lines. nih.govmdpi.com This effect was potent, with one derivative, BS1, showing a greater G2/M arrest than the established antimitotic drug paclitaxel (B517696) in U-251 cells. mdpi.com The arrest at the G2/M checkpoint is often associated with the disruption of microtubule dynamics or the modulation of key regulatory proteins like cyclin B1 and cdc2 kinase. nih.govnih.gov For example, a structurally related compound, 2-amino-N-quinoline-8-yl-benzenesulfonamide (QBS), was shown to increase levels of cyclin B1 and phosphorylated-cdc2, leading to reduced cdc2 kinase activity and subsequent G2 arrest in Jurkat T cells. nih.gov Other sulfonamide derivatives have been reported to cause cell cycle arrest in the G1 phase. nih.gov

Induction of DNA Damage

The induction of DNA damage is a common mechanism of action for many anticancer agents, leading to the activation of cell cycle checkpoints and apoptosis. While direct studies on this compound inducing DNA damage were not found, related compounds and other cytotoxic agents have been shown to exert their effects through this pathway. For instance, long-term treatment with the benzenesulfonamide analogue QBS ultimately resulted in DNA fragmentation, a hallmark of apoptosis. nih.gov Other research has shown that certain chemicals can trigger DNA damage, as measured by the phosphorylation of histone H2AX (γ-H2AX) and comet assays, which in turn leads to cell cycle arrest and apoptosis. nih.gov The induction of DNA damage can activate signaling pathways involving proteins such as ATM and Chk2, which then regulate cell cycle progression to allow for repair or, if the damage is too severe, trigger cell death. frontiersin.org

Apoptosis Induction

The ability to induce programmed cell death, or apoptosis, is a critical characteristic of an effective anticancer agent. Numerous benzenesulfonamide derivatives have demonstrated the capacity to trigger apoptosis in cancer cells. nih.govnih.gov

The compound QBS, after inducing G2 arrest, was shown to cause apoptosis, as evidenced by DNA fragmentation, cytochrome c release from the mitochondria, and cleavage of PARP (poly(ADP-ribose) polymerase). nih.gov The apoptotic process initiated by this compound was also found to be dependent on caspases, a family of proteases essential for programmed cell death, as a pan-caspase inhibitor could block it. nih.gov The induction of apoptosis by other sulfonamides has been linked to the modulation of the Bcl-2 family of proteins, which regulate mitochondrial membrane permeability. nih.gov Downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL, coupled with the upregulation of pro-apoptotic proteins, leads to the release of cytochrome c and the activation of the caspase cascade. nih.gov

Synergy with Existing Therapeutic Agents

Combining therapeutic agents is a cornerstone of modern cancer treatment, often leading to enhanced efficacy and the potential to overcome drug resistance. nih.govnih.gov The synergistic interaction between a novel compound and an established chemotherapeutic drug can result in a greater therapeutic effect than the sum of the individual agents. nih.govmdpi.com

While no specific studies detailing the synergistic effects of this compound with other agents were identified in the search, the concept is well-established for other classes of compounds. nih.govmdpi.com For example, natural compounds have been shown to work synergistically with conventional drugs like paclitaxel and doxorubicin (B1662922) to induce apoptosis in cancer cells. nih.govmdpi.com Such combinations can enhance the cytotoxic effects, allowing for the use of lower doses of conventional chemotherapy and potentially reducing toxicity. nih.gov The investigation of this compound and its analogues in combination therapies could therefore be a valuable area for future research to enhance their potential antineoplastic activity.

Other Reported Biological Activities (Non-Human or Non-Clinical)

Antiandrogenic Activity

There is no available scientific literature detailing any investigation into the antiandrogenic activity of this compound. Research on the antiandrogenic properties of benzenesulfonamide derivatives is not extensive, and no studies were identified that specifically test this compound for its ability to inhibit androgen receptors or androgen production.

Anti-inflammatory Properties

No specific studies on the anti-inflammatory properties of this compound have been published. While other, more complex benzenesulfonamide derivatives have been synthesized and evaluated for their anti-inflammatory potential, these molecules are structurally distinct from the subject compound. nih.gov

Antioxidant Effects

There are no dedicated studies reporting on the antioxidant effects of this compound. Although some novel benzenesulfonamide hybrids have been screened for their antioxidant capabilities, with some showing radical scavenging activity, this data cannot be extrapolated to this compound due to significant structural differences. nih.gov

Modulation of Amyloid β Protein Production

No research has been published concerning the effects of this compound on the production or aggregation of amyloid β protein. The investigation of small molecules for this purpose is an active area of research in neurodegenerative diseases, but this specific compound has not been identified as a subject of such studies.

Analytical Methodologies for N 2 Sec Butylphenyl Benzenesulfonamide

Chromatographic Techniques

Chromatography is a cornerstone for the separation and quantification of N-(2-sec-butylphenyl)benzenesulfonamide from reaction mixtures, synthetic byproducts, or biological matrices. The choice of technique depends on the compound's physicochemical properties, such as polarity, volatility, and thermal stability.

High-Performance Liquid Chromatography (HPLC-UV)

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity and quantifying this compound. A reverse-phase (RP) approach is typically the most suitable for sulfonamides. mdpi.com In this setup, a non-polar stationary phase is used with a polar mobile phase, causing less polar compounds to be retained longer.

The presence of two aromatic rings in this compound allows for sensitive detection using an ultraviolet (UV) detector. The wavelength for detection is selected based on the maximal absorbance of the molecule's chromophores to ensure high sensitivity. Method development involves optimizing the mobile phase composition (often a gradient of acetonitrile (B52724) or methanol (B129727) and water), flow rate, and column temperature to achieve optimal separation from impurities. A photo-diode array (PDA) detector can be used to obtain UV spectra of the eluting peaks, which aids in peak identification and purity assessment.

Table 1: Representative HPLC-UV Method Parameters for Sulfonamide Analysis

| Parameter | Typical Value/Condition |

|---|---|

| Column | C8 or C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Formic or Phosphoric AcidB: Acetonitrile (MeCN) mdpi.com |

| Gradient | Optimized gradient from low to high %B |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 25-40 °C |

| Detection | UV at ~254 nm or 265 nm |

| Injection Vol. | 5-20 µL |

Gas Chromatography (GC-FID, GC-NPD)

Gas Chromatography (GC) is another powerful separation technique, though its application to sulfonamides can be more complex than HPLC. The viability of GC depends on the thermal stability and volatility of the analyte. While some sulfonamides can be analyzed directly, many, especially those with polar functional groups, may require derivatization to increase their thermal stability and volatility, preventing decomposition in the hot injector port.

For detection, a Flame Ionization Detector (FID) provides a general and robust response to carbon-containing compounds. However, for enhanced selectivity and sensitivity, a Nitrogen-Phosphorus Detector (NPD) is highly advantageous. The NPD is specifically sensitive to compounds containing nitrogen or phosphorus, making it ideal for analyzing nitrogen-rich sulfonamides against a complex background matrix.

Table 2: General Gas Chromatography (GC) Parameters for Organic Compound Analysis

| Parameter | Typical Value/Condition |

|---|---|

| Column | Fused silica (B1680970) capillary column (e.g., 30 m x 0.25 mm) with a non-polar or mid-polarity stationary phase |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temp. | 250-300 °C |

| Oven Program | Temperature gradient (e.g., start at 100 °C, ramp to 300 °C) |

| Detector | Flame Ionization (FID) or Nitrogen-Phosphorus (NPD) |

| Detector Temp. | 300-320 °C |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for the qualitative analysis of this compound. It is frequently used to monitor the progress of a chemical reaction, identify the presence of the compound in a mixture, and provide a preliminary assessment of purity.

For analysis, the compound is spotted onto a plate coated with a stationary phase, typically silica gel. The plate is then developed in a sealed chamber containing a suitable mobile phase, which is a mixture of solvents. The separation is based on the differential partitioning of the compound between the stationary and mobile phases. After development, the compound's position is visualized, commonly under UV light, where the aromatic rings will cause it to appear as a dark spot on a fluorescent background. The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be calculated and used for identification purposes under standardized conditions.

High-Resolution Mass Spectrometry (HRMS) in Screening and Characterization

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive structural confirmation of this compound. Unlike standard mass spectrometry, HRMS provides a highly accurate mass measurement of the parent ion and its fragment ions, often to within a few parts per million (ppm). This level of accuracy allows for the unambiguous determination of the compound's elemental formula.

When coupled with a liquid chromatography system (LC-HRMS), it becomes a powerful technique for both targeted and non-targeted screening. In a typical analysis using electrospray ionization (ESI), the compound is ionized to produce a molecular ion (e.g., [M+H]⁺ or [M-H]⁻). The instrument then measures the mass-to-charge ratio (m/z) with high precision. Tandem mass spectrometry (MS/MS) experiments can be performed, where the molecular ion is fragmented to produce a characteristic pattern that serves as a structural fingerprint, further confirming the identity of the molecule.

Spectrophotometric and Turbidimetric Assays for Biological Evaluation

While specific biological activity for this compound is not extensively documented, spectrophotometric and turbidimetric assays represent common initial steps for evaluating the biological potential of novel sulfonamide compounds.

Spectrophotometric assays are used to measure the inhibition of an enzyme or the interaction with a biological target if the process involves a change in absorbance of light. For instance, if this compound were to be tested as an inhibitor of an enzyme that acts on a chromogenic substrate, the rate of color formation would decrease in the presence of the compound, which can be quantified using a spectrophotometer.

Turbidimetric assays measure the turbidity or cloudiness of a solution, which can be used to assess properties like protein binding or aggregation. For example, if the compound binds to a soluble protein and causes it to precipitate or aggregate, the resulting increase in turbidity can be measured over time. This can be relevant in early drug discovery to identify compounds that might have specific interactions or to flag potential issues with solubility in the presence of biological macromolecules.

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Methanol |

| Formic Acid |

| Phosphoric Acid |

| Helium |

Potential Applications Beyond Medicinal Chemistry

Role as Chemical Intermediates

Benzenesulfonamides, as a class of compounds, are recognized for their utility as organic building blocks in synthesis. nih.govnih.gov They serve as foundational molecules for creating more complex chemical structures, finding applications in medicinal chemistry, organic chemistry, and material chemistry. nih.gov The synthesis of related compounds, such as N-tert-butyl benzene (B151609) sulfonamide, involves processes like the reaction of benzenesulfonamide (B165840) with materials like tert-butyl acrylate (B77674) in the presence of a catalyst.

While no specific synthetic routes using N-(2-sec-butylphenyl)benzenesulfonamide as an intermediate are documented, its structure suggests potential. The presence of the sulfonamide linkage and the reactive phenyl rings could allow it to be a precursor in the synthesis of more complex molecules. For instance, substituted N-phenylsulfonamide derivatives have been synthesized from aniline (B41778), indicating the versatility of the sulfonamide scaffold in creating a library of compounds with potential biological activities. nih.gov

Applications in Materials Science (e.g., Plasticizers)

A notable application for some N-alkyl benzenesulfonamides is their use as plasticizers. For example, N-n-butyl benzenesulfonamide is a well-known plasticizer for polyamide and cellulose (B213188) resins. chemicalbook.comnist.gov It is utilized in various industrial products, including latex adhesives, hot-melt adhesives, printing inks, and surface coatings. chemicalbook.com Plasticizers are additives that increase the plasticity or fluidity of a material, and the properties of N-n-butyl benzenesulfonamide make it suitable for these applications.

Given the structural similarity, it is plausible that this compound could exhibit plasticizing properties. The "sec-butylphenyl" group, being a bulky, non-polar moiety, might influence the flexibility and processing characteristics of polymers in a manner analogous to the n-butyl group in the established plasticizer. However, without empirical data, this remains a theoretical application. The specific positioning of the sec-butyl group on the phenyl ring would likely impact its effectiveness and compatibility with different polymers.

Interactive Table: Comparison of Related Benzenesulfonamide Plasticizers

| Compound Name | CAS Number | Molecular Formula | Known Applications |

| N-n-Butyl benzenesulfonamide | 3622-84-2 | C10H15NO2S | Plasticizer for polyamides, cellulose resins, adhesives, inks, and coatings chemicalbook.comnist.gov |

| This compound | Not Available | C16H19NO2S | Potential plasticizer (theoretical) |

Coordination Chemistry and Metal Complex Formation

The field of coordination chemistry involves the study of compounds consisting of a central metal ion surrounded by and bonded to molecules or ions called ligands. chadsprep.comyoutube.com Sulfonamides, including benzenesulfonamide derivatives, can act as ligands due to the presence of electron-donating oxygen and nitrogen atoms in the sulfonamide group. drugbank.com These atoms can form coordinate covalent bonds with metal ions, leading to the formation of metal complexes. chadsprep.com

The synthesis and characterization of metal complexes with various sulfonamide-based ligands have been reported, often exploring their potential biological activities or catalytic properties. For example, N-arylbenzenesulfonamides have been investigated as inhibitors of enzymes like ATP-citrate lyase, where metal coordination could play a role in their mechanism of action. nih.gov

Theoretically, this compound could act as a ligand. The nitrogen and oxygen atoms of the sulfonamide group could coordinate with a metal center. The bulky 2-sec-butylphenyl group would likely exert significant steric influence on the geometry and stability of any resulting metal complex. This steric hindrance could lead to unique coordination environments and potentially novel catalytic or material properties. However, no specific studies on the coordination complexes of this compound have been found in the reviewed literature.

Future Research Directions for N 2 Sec Butylphenyl Benzenesulfonamide

Advanced Synthetic Strategies for Enhanced Stereoselectivity and Yield

The synthesis of N-aryl sulfonamides is a cornerstone of organic chemistry, yet achieving high efficiency and stereoselectivity, particularly with sterically hindered substrates like 2-sec-butylaniline (B1295110), presents an ongoing challenge. researchgate.net Future research should focus on moving beyond traditional methods, such as the reaction of aniline (B41778) with benzenesulfonyl chloride, towards more sophisticated catalytic systems.

Modern synthetic methodologies offer promising avenues for exploration. For instance, palladium-catalyzed cross-coupling reactions have been successfully employed for the synthesis of various N-aryl sulfonamides and could be optimized for this specific target molecule. nih.gov Additionally, the development of metal-free synthesis routes, which are often more environmentally benign and cost-effective, represents a significant area for investigation. rsc.org

A key aspect of future synthetic work will be controlling the stereochemistry of the sec-butyl group. The presence of a chiral center suggests that the development of enantioselective synthetic methods could lead to stereoisomers with distinct biological activities. Research into chiral auxiliaries or asymmetric catalysis specific to the sulfonamidation of N-aryl amines would be highly valuable. rsc.org

Table 1: Comparison of Potential Synthetic Strategies

| Synthetic Method | Potential Advantages | Key Research Focus | Hypothetical Yield | Hypothetical Stereoselectivity (e.e.) |

| Traditional Schotten-Baumann | Simple, well-established | Optimization of reaction conditions (base, solvent) | 75-85% | Not applicable (racemic) |

| Palladium-Catalyzed C-N Coupling | High functional group tolerance, milder conditions | Ligand and catalyst screening, reaction optimization | 80-95% | >95% with chiral ligands |

| Metal-Free Oxidative Coupling | Reduced metal contamination, greener chemistry | Development of novel hypervalent iodine or other organic oxidants | 70-90% | Dependent on chiral reagents |

| Asymmetric Hydrogenation of an Ene-sulfonamide Precursor | Direct access to enantiopure product | Catalyst development (e.g., Rh, Ru complexes), substrate design | >90% | >99% |

This table is illustrative and presents hypothetical data to guide future experimental design.

Deeper Mechanistic Elucidation via Advanced Computational Models

A thorough understanding of the reaction mechanisms governing the synthesis and potential reactivity of N-(2-sec-butylphenyl)benzenesulfonamide is crucial for its optimization and application. Advanced computational models, particularly Density Functional Theory (DFT), offer powerful tools for this purpose. researchgate.net

Future computational studies could map the energy profiles of various synthetic routes, identifying transition states and intermediates. This would not only explain observed reactivity and selectivity but also predict the most efficient reaction conditions, thereby reducing the need for extensive empirical screening. nih.gov For example, modeling the interaction between the reactants and a chiral catalyst could provide insights into the origins of stereoselectivity, guiding the design of more effective catalysts.

Furthermore, computational models can predict various physicochemical properties of the molecule, such as its conformational preferences, electronic structure, and reactivity descriptors. These in-silico predictions are invaluable for understanding how the molecule might interact with biological targets or how it might behave in different environments.

Table 2: Potential Applications of Computational Modeling

| Computational Method | Research Question | Information Gained |

| Density Functional Theory (DFT) | What is the lowest energy pathway for synthesis? | Transition state energies, reaction intermediates, activation barriers |

| Quantum Theory of Atoms in Molecules (QTAIM) | What is the nature of the N-S bond and other key interactions? | Bond critical points, electron density distribution |

| Molecular Dynamics (MD) Simulations | How does the molecule behave in aqueous solution or a lipid bilayer? | Conformational flexibility, solvent interactions, potential for membrane permeability |

| Virtual Ligand Screening (Docking) | Does the molecule fit into the active site of known enzymes (e.g., carbonic anhydrases, proteases)? | Binding affinity scores, predicted binding poses, identification of potential biological targets |

This table outlines potential computational approaches and the insights they could provide.

Exploration of Novel Biological Targets and Therapeutic Modalities

The benzenesulfonamide (B165840) scaffold is a privileged structure in medicinal chemistry, forming the basis of a wide array of drugs with diverse therapeutic actions. researchgate.net However, the specific biological activities of this compound have not been reported. A systematic investigation into its potential pharmacological effects is a critical future research direction.

Given the broad bioactivity of related compounds, initial studies could focus on several key areas. For example, many sulfonamides are known to be potent inhibitors of carbonic anhydrase, an enzyme implicated in conditions like glaucoma and certain types of cancer. cerradopub.com.br Other sulfonamide derivatives have shown anti-inflammatory, antimicrobial, or anticonvulsant properties. nih.gov The unique substitution pattern of this compound may confer novel selectivity or potency against these or other, as-yet-unidentified biological targets.

Initial research would involve screening the compound against a panel of common drug targets. Any confirmed "hits" would then be followed by more detailed structure-activity relationship (SAR) studies, where analogues of the parent compound are synthesized and tested to optimize biological activity.

Table 3: Potential Biological Targets for Investigation

| Therapeutic Area | Potential Target(s) | Rationale based on Sulfonamide Class |

| Oncology | Carbonic Anhydrases (e.g., CA IX, CA XII), Kinases, HDACs | Known anticancer activity of various sulfonamide derivatives. researchgate.net |

| Infectious Diseases | Dihydropteroate (B1496061) Synthase (DHPS), Glucosamine-6-Phosphate Synthase | Classic mechanism of sulfa drugs; potential for novel antibacterial or antifungal agents. nih.gov |

| Inflammation & Pain | Cyclooxygenase (COX) enzymes, Cytokine pathways | Anti-inflammatory properties have been reported for some benzenesulfonamides. nih.gov |

| Neurological Disorders | Ion channels, specific receptors | Certain sulfonamides are used as anticonvulsants or diuretics, suggesting CNS activity. |

| Cardiovascular Diseases | Calcium channels, Endothelin receptors | Some sulfonamide derivatives have shown effects on perfusion pressure and coronary resistance. cerradopub.com.br |

This table is for illustrative purposes and lists potential areas of investigation based on activities of structurally related compounds.

Development of High-Throughput Screening Assays for New Activities

To efficiently explore the vast landscape of potential biological activities for this compound and its future derivatives, the development of high-throughput screening (HTS) assays is essential. mdpi.com HTS allows for the rapid testing of thousands of compounds against a specific biological target or cellular process, dramatically accelerating the pace of discovery. nih.gov

Future research should focus on designing and validating robust HTS assays relevant to the potential therapeutic areas identified for sulfonamides. This could include biochemical assays that measure the inhibition of a purified enzyme (e.g., carbonic anhydrase) or cell-based assays that measure a physiological response (e.g., cell viability, reporter gene expression, or calcium flux). capes.gov.br

A significant challenge in HTS is the occurrence of false positives due to compound interference with the assay technology itself. acs.org Therefore, a crucial part of the research will be to run appropriate counter-screens to eliminate promiscuous inhibitors or compounds that interfere with the detection method (e.g., fluorescence or luminescence). unibo.it

Table 4: Hypothetical High-Throughput Screening Workflow

| Step | Description | Technology/Method | Purpose |

| 1. Assay Development | Miniaturization of a biochemical or cell-based assay into a 384- or 1536-well plate format. | Fluorescence polarization, FRET, Luminescence, High-content imaging. | Create a robust and automated assay for screening. |

| 2. Primary Screen | Testing this compound at a single, high concentration against the target. | Robotic liquid handlers, plate readers. | Identify initial "hit" activity. |

| 3. Hit Confirmation | Re-testing of initial hits to confirm activity. | Same as primary screen. | Eliminate statistical anomalies and handling errors. |

| 4. Dose-Response Analysis | Testing confirmed hits across a range of concentrations. | Serial dilution, curve-fitting software. | Determine potency (e.g., IC50 or EC50). |

| 5. Counter-Screening/Selectivity | Testing active compounds in assays designed to detect non-specific activity or assay interference. | Orthogonal assays (e.g., label-free detection), detergent sensitivity assays. | Ensure the observed activity is specific to the target. |